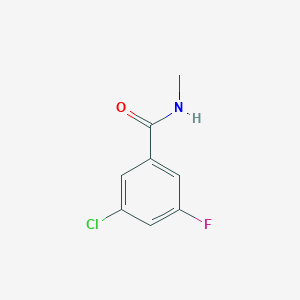

3-chloro-5-fluoro-N-methylbenzamide

Descripción

Significance of Halogenated Aromatic Scaffolds in Molecular Design

The introduction of halogen atoms, such as fluorine and chlorine, onto aromatic scaffolds is a cornerstone of modern molecular design, particularly in the field of drug discovery. acs.org Halogens are not mere hydrophobic decorations; they profoundly influence a molecule's physicochemical properties. acs.orgnih.gov For instance, the high electronegativity of fluorine can alter the electronic distribution within a molecule, impacting its binding affinity to biological targets.

Chlorine, bromine, and iodine are capable of forming "halogen bonds," a type of non-covalent interaction where the halogen acts as a Lewis acid, interacting with electron-donating atoms like oxygen or nitrogen in protein binding pockets. acs.orgpharmablock.com This interaction can enhance binding affinity and specificity. acs.orgresearchgate.net Furthermore, the strategic placement of halogens can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.net The presence of both chlorine and fluorine in a single scaffold, as seen in 3-chloro-5-fluoro-N-methylbenzamide, offers a unique combination of steric and electronic properties that can be exploited in the design of new molecules.

Overview of N-Substituted Benzamides as Key Synthons

N-substituted benzamides are fundamental building blocks, or synthons, in organic synthesis. rsc.orgmdpi.com The amide bond is a stable and common feature in biologically active molecules. The nitrogen atom of the benzamide (B126) can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups, providing a straightforward way to create large libraries of compounds for screening. mdpi.com

The synthesis of N-substituted benzamides is often achieved through the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. rsc.org These compounds serve as versatile intermediates for constructing more complex molecular architectures. For example, they can undergo transition metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the creation of heterocyclic systems like isoindolinones. researchgate.net The reliability of reactions involving the benzamide moiety makes it a valuable synthon in multi-step synthetic sequences. rsc.org

Research Trajectories of 3-chloro-5-fluoro-N-methylbenzamide

The research interest in 3-chloro-5-fluoro-N-methylbenzamide lies in its identity as a precisely substituted chemical building block. Its synthesis and properties are a direct reflection of the principles outlined in the preceding sections. The compound is typically synthesized from its carboxylic acid precursor, 3-chloro-5-fluorobenzoic acid, by creating an amide bond with methylamine (B109427). rsc.org

The unique substitution pattern of the aromatic ring—a chlorine and a fluorine atom at the meta positions relative to the amide group—makes this compound a specialized intermediate. The electron-withdrawing nature of both halogens influences the reactivity of the aromatic ring and the properties of the amide group. While extensive studies focusing solely on this specific molecule are not widely documented in mainstream literature, its value is understood in the context of synthetic programs that require a fragment with its specific electronic and steric profile. It represents a node in the exploration of chemical space, where the combination of a halogenated benzoyl group and a simple N-methyl amide provides a scaffold for further elaboration in drug discovery and materials science projects. nih.gov

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-fluoro-N-methylbenzamide | rsc.org |

| CAS Number | 1865077-51-5 | bldpharm.comchemicalbook.com |

| Molecular Formula | C₈H₇ClFNO | rsc.org |

| Molecular Weight | 187.60 g/mol | rsc.org |

| Appearance | White solid | rsc.org |

Spectroscopic Data

| Spectrum | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.56 (m, 1H), 7.08 (dd, J = 4.0, 12.0 Hz, 1H), 6.97 (dt, J = 4.0, 8.0 Hz, 1H), 6.52 (br, 1H), 2.95 (d, J = 4.0 Hz, 3H) | rsc.org |

| ¹⁹F NMR (276 MHz, CDCl₃) | δ -108.09–(108.11) (m, 1F) | rsc.org |

| HRMS (APCI) | Found: m/z 186.0114. Calcd for C₈H₆ClFNO: (M+) 186.0116 | rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNZGFVVNHMYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Fluoro N Methylbenzamide

Established Synthetic Pathways for 3-chloro-5-fluoro-N-methylbenzamide

The construction of the amide linkage in 3-chloro-5-fluoro-N-methylbenzamide is most commonly achieved through the reaction of an activated carboxylic acid derivative with methylamine (B109427). This approach ensures high efficiency and yield, making it suitable for both laboratory and industrial scale synthesis.

A prevalent and reliable method for synthesizing 3-chloro-5-fluoro-N-methylbenzamide involves the use of a highly reactive acyl chloride precursor, specifically 3-chloro-5-fluorobenzoyl chloride. This intermediate is typically prepared by treating the corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. The use of anhydrous solvents is crucial to prevent premature hydrolysis of the acyl chloride.

Once the 3-chloro-5-fluorobenzoyl chloride is formed, it is reacted with methylamine to form the final amide product. This nucleophilic acyl substitution reaction is often carried out under Schotten-Baumann conditions. organic-chemistry.org This involves adding the acyl chloride to a solution of methylamine, often in a biphasic system with an aqueous base like sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the product. organic-chemistry.orgrsc.org

Optimizing reaction conditions is critical for maximizing the yield and purity of 3-chloro-5-fluoro-N-methylbenzamide while minimizing side reactions and waste. Key parameters include temperature, solvent choice, stoichiometry, and the choice of base. rsc.orgrsc.org

Temperature Control: The acylation reaction is typically exothermic. rsc.org Careful temperature management is necessary to prevent side reactions and decomposition of the product. While the conversion of the benzoic acid to the acyl chloride often requires elevated temperatures (e.g., reflux at 70–80°C), the subsequent amidation with methylamine is often performed at lower temperatures to control the reaction rate.

Solvent Selection: The choice of solvent is crucial in both steps of the synthesis. For the formation of the acyl chloride, anhydrous, non-protic solvents like dichloromethane (B109758) or toluene (B28343) are preferred. In the Schotten-Baumann amidation step, a biphasic system using water and an organic solvent is common. rsc.org The use of water as a solvent is environmentally friendly, but can lead to undesired hydrolysis of the acyl chloride, a challenge that can be mitigated by using continuous flow reactors. rsc.orgrsc.orgchemrxiv.org

Stoichiometry and Base: The stoichiometry of the reactants must be carefully controlled. An excess of the amine can sometimes be used, but the Schotten-Baumann approach relies on the addition of an inexpensive inorganic base (like NaOH or KOH) to neutralize the HCl byproduct, allowing for a near-stoichiometric use of the amine. organic-chemistry.orgrsc.org The concentration and rate of addition of the base are important parameters to optimize. researchgate.net

Interactive Data Table: Optimization Parameters for Benzamide (B126) Synthesis

| Parameter | Typical Conditions/Reagents | Purpose & Optimization Considerations | References |

|---|---|---|---|

| Temperature | 0°C to 80°C | Control of exothermic reaction; prevent decomposition. Higher temperatures for acyl chloride formation, lower for amidation. | rsc.org |

| Solvent | Dichloromethane, Toluene, Water (biphasic) | Anhydrous solvents prevent precursor hydrolysis. Biphasic systems for Schotten-Baumann conditions. | rsc.org |

| Stoichiometry | Near 1:1 (Acyl Chloride:Amine) with base | An external base is added to neutralize HCl byproduct, maximizing atom economy. | organic-chemistry.org |

| Base | NaOH, KOH, Et₃N | Inexpensive inorganic bases are common in Schotten-Baumann reactions. Organic bases are also used. | rsc.org |

| Reaction Time | 1 to 16 hours | Monitored by techniques like TLC or LC-MS to ensure completion and avoid byproduct formation. | researchgate.net |

Electrosynthesis is emerging as a green and efficient alternative for amide bond formation. rsc.orgnih.gov These methods avoid the need for stoichiometric activating agents and can often be performed under mild, ambient conditions. For N-methylbenzamides, electrochemical methods can proceed via several mechanisms. One approach involves the electrochemical generation of a strong nucleophile from the amine substrate, which then reacts with an acid anhydride. Another sustainable method reports the direct electrochemical N-acylation of carboxylic acids with amines in water at room temperature, mediated by tetrabutylammonium (B224687) bromide (TBAB) as an electrocatalyst. rsc.org Such methods offer high chemoselectivity and functional group tolerance, presenting a promising route for the synthesis of 3-chloro-5-fluoro-N-methylbenzamide. indexcopernicus.comarkat-usa.orgacs.org

Precursor Design and Functionalization for 3-chloro-5-fluoro-N-methylbenzamide

The properties and final yield of 3-chloro-5-fluoro-N-methylbenzamide are intrinsically linked to the purity and efficient synthesis of its precursors. The key starting materials are a halogenated benzoic acid derivative and an appropriate amine.

The primary precursor for the title compound is 3-chloro-5-fluorobenzoic acid. chembk.com Several synthetic routes to this intermediate have been established, often starting from simpler, commercially available benzoic acids.

One common strategy is the selective halogenation of a substituted benzoic acid. For example, 3-chlorobenzoic acid can be subjected to electrophilic fluorination using reagents like Selectfluor® to introduce the fluorine atom at the 5-position. The regioselectivity is dictated by the directing effects of the existing chloro and carboxylic acid groups.

Alternatively, a directed ortho-metalation (DoM) strategy can be employed. unblog.frscispace.comorganic-chemistry.org This approach might start with 5-fluorobenzoic acid. The carboxylic acid group directs lithiation to the ortho position (C-2), but in the presence of strong bases and specific conditions, metalation can be directed to other positions. For introducing the chlorine at the 3-position, a meta-directing strategy relative to the fluorine atom is required. This can involve protecting the carboxylic acid, followed by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a Lewis acid. Another reported method involves starting with o-fluoroaniline, which undergoes diazochlorination to yield o-fluorochlorobenzene, followed by bromination and a Grignard reaction to introduce the carboxylic acid group. guidechem.com

For the specific synthesis of 3-chloro-5-fluoro-N-methyl benzamide, the required amine precursor is methylamine . However, the broader class of substituted anilines, such as 3-chloro-5-fluoroaniline (B1302006), are critical intermediates in the synthesis of a wide array of structurally related benzamide-containing active pharmaceutical ingredients (APIs). ossila.comsmolecule.com

3-Chloro-5-fluoroaniline is an aniline (B41778) derivative with chlorine and fluorine substituents at the 3- and 5-positions, respectively. ossila.com This compound serves as a versatile building block and is extensively used to synthesize APIs, including antiviral compounds that target the influenza A H1N1 virus and glucocorticoid receptor agonists for treating inflammation. ossila.comsmolecule.com Its utility stems from the presence of the reactive amino group, which can readily participate in nucleophilic substitution or reductive amination reactions. ossila.com Furthermore, the chloro and fluoro substituents on the aromatic ring allow for subsequent functionalization through methods like palladium-catalyzed cross-coupling reactions, expanding the molecular diversity that can be achieved from this intermediate. ossila.com Therefore, while not a direct precursor for 3-chloro-5-fluoro-N-methylbenzamide, 3-chloro-5-fluoroaniline is a crucial component in the synthesis of other important N-aryl benzamide analogues.

Regioselective Functionalization of Halogenated Benzamide Scaffolds

The precise functionalization of the aromatic ring in 3-chloro-5-fluoro-N-methylbenzamide is a key challenge, dictated by the directing effects of the substituents.

Electronic and Steric Effects of Halogen Substituents on Reactivity

The reactivity of the benzene (B151609) ring in 3-chloro-5-fluoro-N-methylbenzamide is significantly influenced by the electronic properties of the chlorine and fluorine atoms. Both are electron-withdrawing through an inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic substitution. quora.com However, they also exhibit an electron-donating resonance effect (+R) through their lone pairs, which directs incoming electrophiles to the ortho and para positions. quora.com

Directed Functionalization Strategies in Benzamide Derivatives

The N-methylbenzamide functional group itself acts as a powerful directing group in various transition-metal-catalyzed C-H activation reactions. The amide group can coordinate to a metal center, bringing the catalyst into close proximity to the ortho C-H bonds (C2 and C6) and facilitating their selective functionalization. researchgate.netacs.orgresearchgate.net This is a widely used strategy for the introduction of various functional groups at the ortho position of benzamides.

Methodologies for Assessing Regiochemical Outcomes (e.g., isotopic labeling)

Isotopic labeling is a crucial tool for elucidating the mechanisms and regioselectivity of C-H functionalization reactions. vangemmerenlab.com Deuterium (B1214612) labeling, in particular, is widely employed.

One common method is to conduct hydrogen-deuterium exchange (H/D exchange) experiments. vangemmerenlab.com In these experiments, the benzamide substrate is subjected to the reaction conditions in the presence of a deuterium source, such as a deuterated solvent (e.g., CD3OD, D2O). The incorporation of deuterium into specific positions on the aromatic ring can be monitored by techniques like NMR spectroscopy or mass spectrometry. This provides valuable information about which C-H bonds are being reversibly activated by the catalyst. vangemmerenlab.comnih.gov

For 3-chloro-5-fluoro-N-methylbenzamide, an H/D exchange study could differentiate the reactivity of the C-H bonds at the C2, C4, and C6 positions. The rate and extent of deuterium incorporation at each site would provide a quantitative measure of their relative reactivity under a given set of catalytic conditions. This information is instrumental in understanding the regiochemical outcome of a planned functionalization reaction. For instance, if a reaction is intended to be directed to the C2 position, observing significant H/D exchange at this site would support the proposed mechanism. nih.govacs.org

Advanced Synthetic Strategies for Complex Benzamide Derivatives

Building upon the fundamental principles of regioselectivity, advanced synthetic methods enable the introduction of diverse functionalities onto the benzamide scaffold.

C(sp²)-H Hydroxylation Strategies in Benzanilides

The direct hydroxylation of C(sp²)-H bonds is a powerful transformation for the synthesis of phenol (B47542) derivatives. While direct hydroxylation of 3-chloro-5-fluoro-N-methylbenzamide is not explicitly detailed, strategies developed for closely related benzanilides are highly relevant. Transition metal catalysts, particularly palladium and ruthenium, have been successfully employed for the ortho-hydroxylation of benzamides. nih.govacs.orgrsc.orgrsc.orgntu.edu.sg

Ruthenium-catalyzed hydroxylation: Ruthenium complexes, such as [RuCl2(p-cymene)]2, can catalyze the ortho-hydroxylation of benzamides using oxidants like PhI(OAc)2. nih.govacs.org The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the amide group directs the ruthenium catalyst to the ortho C-H bond.

Palladium-catalyzed hydroxylation: Palladium catalysts are also effective for the ortho-hydroxylation of benzamides. rsc.org These reactions often employ a directing group strategy and an oxidant. An interesting finding is the potential role of 1,4-dioxane, a common solvent, as a source of hydroxyl radicals in some palladium-catalyzed hydroxylations. rsc.org

These methods provide a direct route to ortho-hydroxylated benzamide derivatives, which are valuable intermediates for further synthesis. The regioselectivity is typically high for the ortho position due to the directing effect of the amide group.

| Catalyst System | Oxidant | Typical Position of Hydroxylation |

| Ruthenium(II) complexes | PhI(OAc)2 | ortho to the amide |

| Palladium(II) complexes | Various | ortho to the amide |

Derivatization via Amide Alkylation

The amide nitrogen of 3-chloro-5-fluoro-N-methylbenzamide can also be a site for derivatization through N-alkylation. This transformation introduces further diversity to the molecular structure. Various methods have been developed for the N-alkylation of amides, moving beyond traditional methods that often require harsh conditions.

Mechanochemical N-alkylation: A solvent-free approach using ball milling has been shown to be effective for the N-alkylation of imides and could be applicable to benzamides. beilstein-journals.org This method is environmentally friendly and can provide good yields. beilstein-journals.org

Catalytic N-alkylation:

Iron-catalyzed N-alkylation: Iron catalysts can facilitate the oxidative coupling of sp³ C-H bonds adjacent to a nitrogen atom with the N-H bond of azoles, a reaction that demonstrates the potential for C-N bond formation under iron catalysis. researchgate.net

Triarylborane-catalyzed N-alkylation: Tris(pentafluorophenyl)borane, B(C6F5)3, has been used as a metal-free catalyst for the N-alkylation of various amines with aryl esters, offering a mild reaction protocol. rsc.org

These methods allow for the introduction of a wide range of alkyl groups onto the amide nitrogen, providing access to a diverse library of N-substituted 3-chloro-5-fluorobenzamide (B1350729) derivatives.

| Method | Reagents/Catalyst | Key Features |

| Mechanochemical Alkylation | Alkyl halide, Base (e.g., K2CO3) | Solvent-free, environmentally friendly |

| Iron-Catalyzed Alkylation | FeCl2, DTBP | Oxidative coupling |

| Triarylborane-Catalyzed Alkylation | B(C6F5)3, Aryl ester | Metal-free, mild conditions |

Integration into Heterocyclic Systems

The transformation of 3-chloro-5-fluoro-N-methylbenzamide into heterocyclic derivatives is a key area of interest in medicinal and materials chemistry. The following sections detail the plausible synthetic routes to thiadiazole and quinazolinone derivatives.

Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives from 3-chloro-5-fluoro-N-methylbenzamide can be proposed via a two-step process. The initial step involves the thionation of the secondary amide, followed by an oxidative cyclization of the resulting thioamide intermediate.

Step 1: Thionation

The conversion of the amide group in 3-chloro-5-fluoro-N-methylbenzamide to a thioamide is a critical first step. Lawesson's reagent is a widely used and effective thionating agent for this purpose. chemspider.combeilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (B95107) (THF) at room temperature or elevated temperatures. chemspider.com The N-methyl group remains intact during this transformation, yielding N-methyl-3-chloro-5-fluorobenzothioamide.

Step 2: Oxidative Dimerization

The resulting N-methyl-3-chloro-5-fluorobenzothioamide can then undergo oxidative dimerization to form a 3,5-disubstituted-1,2,4-thiadiazole. This transformation is an intermolecular process where two molecules of the thioamide are coupled. Various oxidizing agents can be employed for this cyclization, including hypervalent iodine reagents, molecular iodine in the presence of a base, or enzyme-mediated oxidation. nih.govrhhz.netacs.orgacs.org For instance, iodine-catalyzed oxidative dimerization in water using molecular oxygen as the terminal oxidant presents an environmentally benign approach. rhhz.net The resulting product would be 3,5-bis(3-chloro-5-fluorophenyl)-1,2,4-thiadiazole, with the N-methyl groups being eliminated during the cyclization. Research on the oxidative dimerization of various thioamides has shown that halogen substituents on the aromatic ring are generally well-tolerated. nih.govacs.org

Table 1: Proposed Synthesis of a 1,2,4-Thiadiazole Derivative

| Step | Reactant(s) | Reagents and Conditions | Product | Notes |

| 1 | 3-chloro-5-fluoro-N-methylbenzamide | Lawesson's reagent, Toluene, Reflux | N-methyl-3-chloro-5-fluorobenzothioamide | Thionation of the secondary amide. |

| 2 | N-methyl-3-chloro-5-fluorobenzothioamide | I₂, O₂, H₂O, Heat | 3,5-bis(3-chloro-5-fluorophenyl)-1,2,4-thiadiazole | Oxidative dimerization and cyclization. |

Quinazolinone Derivatives

The direct synthesis of quinazolinone derivatives from 3-chloro-5-fluoro-N-methylbenzamide presents significant challenges based on established synthetic routes. The formation of the quinazolinone ring system typically requires specific functionalities at the ortho position of the benzamide.

Commonly employed methods for quinazolinone synthesis involve the cyclization of 2-aminobenzamides with various electrophiles or the intramolecular cyclization of 2-halobenzamides. rsc.orgrsc.orgnih.govmdpi.com For example, a transition-metal-free approach involves the reaction of ortho-fluorobenzamides with other amides in the presence of a base like cesium carbonate in DMSO. mdpi.com Another strategy involves the copper-catalyzed radical methylation and amination of 2-aminobenzamides. researchgate.net

The structure of 3-chloro-5-fluoro-N-methylbenzamide lacks the necessary ortho-amino or ortho-halo substituent required for these direct cyclization reactions. The chloro and fluoro groups are located at the meta and para positions relative to the N-methylamido group, respectively, which does not facilitate the annulation of the pyrimidine (B1678525) ring to form a quinazolinone.

Therefore, the integration of 3-chloro-5-fluoro-N-methylbenzamide into a quinazolinone system would necessitate prior functionalization to introduce a reactive group at the ortho position (position 2). Such a multi-step approach falls outside the direct chemical transformations of the parent molecule.

Table 2: Analysis of Quinazolinone Synthesis Feasibility

| Synthetic Strategy | Requirement | Applicability to 3-chloro-5-fluoro-N-methylbenzamide | Conclusion |

| Cyclization of 2-aminobenzamides | Amino group at the ortho position. | The starting material lacks an ortho-amino group. | Not directly applicable. |

| Cyclization of 2-halobenzamides | Halogen at the ortho position. | The starting material has halogen substituents at meta and para positions, but not ortho. | Not directly applicable. |

| Radical cyclization of α-azidyl benzamides | An azido (B1232118) group at the α-position to the amide carbonyl. | The starting material does not possess this functionality. | Not directly applicable. rsc.org |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Fluoro N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-chloro-5-fluoro-N-methylbenzamide offer a wealth of structural information. In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons and the N-methyl group are observed. rsc.org The aromatic region displays a multiplet for one proton at δ 7.60-7.56 ppm, a doublet of doublets for another at δ 7.08 ppm (with coupling constants J = 4.0, 12.0 Hz), and a doublet of triplets at δ 6.97 ppm (J = 4.0, 8.0 Hz). rsc.org A broad signal at δ 6.52 ppm is attributed to the N-H proton of the amide group, and a doublet at δ 2.95 ppm (J = 4.0 Hz) corresponds to the three protons of the N-methyl group. rsc.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. These shifts are influenced by the electronic environment, with electronegative atoms like chlorine and fluorine causing characteristic downfield shifts for adjacent carbons. While specific ¹³C NMR data for 3-chloro-5-fluoro-N-methylbenzamide is not detailed in the provided search results, analysis of related N-methylbenzamide structures allows for the prediction of these shifts. rsc.org

Table 1: ¹H NMR Spectroscopic Data for 3-chloro-5-fluoro-N-methylbenzamide in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.60-7.56 | m | - | 1H | Aromatic CH |

| 7.08 | dd | 4.0, 12.0 | 1H | Aromatic CH |

| 6.97 | dt | 4.0, 8.0 | 1H | Aromatic CH |

| 6.52 | br | - | 1H | NH |

| 2.95 | d | 4.0 | 3H | N-CH₃ |

Fluorine (¹⁹F) NMR Spectroscopic Investigations

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing 3-chloro-5-fluoro-N-methylbenzamide. The ¹⁹F NMR spectrum, also recorded in CDCl₃, shows a multiplet in the range of δ -108.09 to -108.11 ppm for the single fluorine atom. rsc.org This chemical shift is characteristic of a fluorine atom attached to an aromatic ring and the multiplicity arises from coupling to neighboring protons.

Dynamic NMR for Conformational Analysis of Amide Moieties

The amide bond in N-methylbenzamides exhibits restricted rotation, leading to the potential for different conformations, often referred to as rotamers. researchgate.netcopernicus.orgnih.gov This rotational barrier can be studied using dynamic NMR (DNMR) techniques. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, which can be used to calculate the energy barrier for rotation around the C-N amide bond. mdpi.com While specific DNMR studies on 3-chloro-5-fluoro-N-methylbenzamide were not found, the principles of this technique are well-established for related N-methylbenzamide structures. researchgate.netmdpi.com The presence of substituents on the aromatic ring, such as the chloro and fluoro groups in this case, can influence the rotational barrier and the relative populations of the conformers. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the fragmentation pathways of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For 3-chloro-5-fluoro-N-methylbenzamide, HRMS analysis yielded a measured mass-to-charge ratio (m/z) of 186.0114 for the molecular ion (M+). rsc.org This value is in excellent agreement with the calculated theoretical mass of 186.0116 for the molecular formula C₈H₇ClFNO, confirming the elemental composition of the compound. rsc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 3-chloro-5-fluoro-N-methylbenzamide rsc.org

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 186.0116 | 186.0114 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that often results in the observation of the molecular ion with minimal fragmentation. While a detailed ESI-MS fragmentation pattern for 3-chloro-5-fluoro-N-methylbenzamide is not explicitly provided in the search results, general fragmentation pathways for benzamides can be inferred. Common fragmentation patterns for similar compounds often involve cleavage of the amide bond and loss of substituents from the aromatic ring. nih.gov Analysis of the fragmentation pattern can provide further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Molecular Geometry

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

The bond lengths within the molecule are influenced by the electronegativity of the substituent atoms. The C—Cl and C—F bond lengths in halogenated benzene (B151609) derivatives are well-characterized. For instance, C—Cl distances in dichlorobenzene structures range from 1.731(3) to 1.756(3) Å, and C—F distances in difluorobenzene are found to be between 1.3486(14) and 1.3553(13) Å. nih.gov The geometry around the amide nitrogen is typically sp² hybridized, with bond angles summing to nearly 360°, indicating a high degree of planarity for the amide unit itself. researchgate.net

Table 1: Typical Bond Lengths and Dihedral Angles in Substituted Benzamides

| Parameter | Typical Value | Reference Compound(s) |

|---|---|---|

| C—Cl Bond Length | 1.73 - 1.76 Å | Dichlorobenzenes nih.gov |

| C—F Bond Length | 1.34 - 1.36 Å | Difluorobenzene nih.gov |

| C=O Bond Length | ~1.24 Å | N-methylbenzamide acs.org |

| C—N Bond Length | ~1.35 Å | N-methylbenzamide acs.org |

Analysis of Hydrogen-Bonding Networks and Crystal Packing

The supramolecular assembly of benzamide (B126) derivatives in the solid state is predominantly governed by intermolecular hydrogen bonds. The secondary amide group (N-H) is an effective hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. In many benzamide crystals, molecules are linked by pairs of N—H⋯O hydrogen bonds to form characteristic inversion dimers. researchgate.netresearchgate.net These dimers create stable, centrosymmetric motifs that often serve as the primary building blocks of the crystal lattice.

Reconciliation of Crystallographic and Spectroscopic Data in Benzamide Analogues

A comprehensive understanding of a molecule's structure requires correlating data from solid-state methods like X-ray crystallography with spectroscopic data, often supported by computational modeling. For benzamide analogues, theoretical evaluations using Density Functional Theory (DFT) have shown good agreement with experimental X-ray diffraction values for molecular geometry. mdpi.comresearchgate.net

However, discrepancies can arise. For example, the conformation observed in a crystal structure represents a single, low-energy state within a packed lattice, whereas molecules in solution may exhibit greater conformational flexibility. Techniques like Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy can probe these solution-state conformations. mdpi.com In some ortho-substituted N-methylbenzamides, intramolecular hydrogen bonds can be detected in nonpolar solvents, a feature that may differ from the intermolecular bonding network found in the crystal. mdpi.comresearchgate.net By combining experimental data from both crystallography and spectroscopy with theoretical calculations, a more complete picture of the molecule's structural dynamics across different phases can be achieved. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 3-chloro-5-fluoro-N-methylbenzamide, the IR spectrum is expected to show characteristic absorption bands for the secondary amide and substituted phenyl groups.

The key vibrational modes include the N-H stretch, typically appearing as a sharp band, and the C=O (Amide I) stretch, which is usually a very strong absorption. The N-H bending (Amide II) vibration and aromatic C=C stretching vibrations also provide diagnostic information. The presence of halogen substituents is confirmed by C-Cl and C-F stretching vibrations in the fingerprint region of the spectrum. mdpi.com The comparison of experimental frequencies with those calculated using computational methods can aid in the precise assignment of these vibrational modes. researchgate.netresearchgate.net

Table 2: Expected Characteristic IR Absorption Frequencies for 3-chloro-5-fluoro-N-methylbenzamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N—H Stretch | Secondary Amide | 3500 - 3300 | Medium-Strong |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 | Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1580 | Medium |

| N—H Bend (Amide II) | Secondary Amide | 1550 - 1510 | Medium-Strong |

| C—F Stretch | Aryl Fluoride | 1250 - 1100 | Strong |

Data compiled from studies on analogous benzamide and halogenated aromatic compounds. mdpi.comresearchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV/Vis/Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. biocompare.com The absorption of UV light by benzamides typically involves π→π* transitions associated with the aromatic ring and the conjugated amide group, and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. rjptonline.org

The position and intensity of these absorption bands are sensitive to the molecular structure and substitution pattern. The chloro and fluoro substituents on the benzene ring can act as auxochromes, causing shifts in the absorption maxima (λ_max).

Fluorescence spectroscopy, which measures the light emitted from a molecule as it returns from an excited electronic state to the ground state, can provide further information. While many simple benzamides are only weakly fluorescent, the specific substitution pattern and the molecular rigidity can influence the quantum yield. mdpi.com In some related systems, fluorescence quenching experiments have been used to investigate reaction mechanisms. beilstein-journals.org The combination of UV-Vis absorption and fluorescence emission data, often complemented by time-dependent DFT (TD-DFT) calculations, provides valuable insight into the electronic structure and photophysical properties of the molecule. researchgate.netrjptonline.org

Computational Chemistry and Molecular Modeling of 3 Chloro 5 Fluoro N Methylbenzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as charge distribution, energetic stability, and reactivity.

DFT calculations are instrumental in determining the distribution of electron density across a molecule, highlighting electronegative and electropositive regions. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where red areas indicate negative potential (prone to electrophilic attack) and blue areas signify positive potential (prone to nucleophilic attack). For benzamide (B126) derivatives, the carbonyl oxygen typically represents a region of high negative potential.

Fukui functions and indices derived from DFT are crucial for predicting local reactivity. They identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. While specific Fukui analysis for 3-chloro-5-fluoro-N-methylbenzamide is not extensively documented in public literature, studies on related N-methylbenzamides and substituted aromatic compounds demonstrate that these indices can pinpoint reactive sites. researchgate.net The analysis helps in understanding the molecule's chemical behavior and potential for forming intermolecular interactions. researchgate.net

The stability of a molecule can be inferred from its total energy calculated by DFT. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Theoretical calculations on related fluoro- and chloro-substituted benzamides show HOMO-LUMO gaps typically ranging from 4 to 5 eV. mdpi.com These calculations are vital for predicting intramolecular charge transfer, which is often responsible for the observed UV-Vis absorption properties of these compounds. mdpi.com

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Benzamide Analogs Data based on findings for structurally similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| o-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | -5.98 | -1.73 | 4.25 | mdpi.com |

| m-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | -6.12 | -2.06 | 4.06 | mdpi.com |

| p-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | -6.19 | -1.71 | 4.47 | mdpi.com |

DFT is highly effective in predicting molecular geometries, including bond lengths and angles. These theoretical structures can be compared with experimental data obtained from techniques like X-ray crystallography to validate the accuracy of the computational method. Studies on the parent molecule, N-methylbenzamide, show excellent agreement between geometries optimized with DFT and those determined experimentally. acs.org For instance, the dihedral angle between the phenyl ring and the amide group is a critical parameter that influences the molecule's conformation and is accurately predicted by DFT calculations. acs.org The calculated vibrational frequencies (IR and Raman spectra) can also be correlated with experimental spectra to confirm structural assignments. ias.ac.inijrte.org

Table 2: Comparison of Experimental and DFT-Calculated Geometrical Parameters for N-Methylbenzamide This table illustrates the validation process using the parent compound.

| Parameter | Experimental (X-ray) | Calculated (MP2/DZP) | Reference |

|---|---|---|---|

| C(aryl)-C(sp²) Bond Length (Å) | 1.495 | 1.492 | acs.org |

| C=O Bond Length (Å) | 1.237 | 1.233 | acs.org |

| C-N Bond Length (Å) | 1.336 | 1.357 | acs.org |

| C-C-N-C Dihedral Angle (°) | 178.5 | 179.9 | acs.org |

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Virtual screening employs docking to test a library of compounds against a specific biological target. Benzamide derivatives have been evaluated against a wide array of targets, including those in bacteria and human cells. For example, halogenated compounds similar to 3-chloro-5-fluoro-N-methylbenzamide have been docked against bacterial enzymes like MurE ligase and CrtM from Staphylococcus aureus, showing promising binding affinities that in some cases exceed that of standard antibiotics like ampicillin. analis.com.my Other studies have targeted the LasR receptor in Pseudomonas aeruginosa, a key protein in quorum sensing and biofilm formation, with amidocoumarin derivatives. mdpi.com These studies suggest that 3-chloro-5-fluoro-N-methylbenzamide could be a candidate for screening against various bacterial and protein kinase targets. analis.com.mymdpi.commdpi.com

Table 3: Examples of Molecular Docking of Benzamide Analogs Against Biological Targets

| Compound Type | Protein Target | Organism/Disease | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Halogenated 4-methoxyphenyl-triazene | MurE Enzyme | S. aureus / E. coli | -7.37 to -7.94 | analis.com.my |

| Halogenated 4-methoxyphenyl-triazene | CrtM Enzyme | S. aureus | -7.48 to -8.27 | analis.com.my |

| 3-Amidocoumarin Derivatives | LasR Receptor (2uv0) | P. aeruginosa | -7.5 to -10.2 | mdpi.com |

| Substituted Purine Benzamides | Protein Kinases (e.g., ABL1) | Cancer | -7.9 to -9.1 | mdpi.com |

Successful docking not only predicts binding energy but also reveals the specific binding pose and the non-covalent interactions that stabilize the ligand-protein complex. For benzamide-based ligands, common interaction motifs include:

Hydrogen Bonding: The amide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O), frequently forming crucial hydrogen bonds with amino acid residues in the protein's active site backbone. acs.org

Hydrophobic Interactions: The benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies of various inhibitors show that the benzamide core often orients to place the amide group in a position to interact with the hinge region of kinases or the catalytic site of enzymes. mdpi.comacs.org The substituted phenyl ring then explores adjacent hydrophobic pockets, where the specific nature and position of substituents like chlorine and fluorine can significantly enhance binding affinity and selectivity. nih.govacs.org

De Novo Design and Scaffold Discovery via Docking Simulations

De novo design, a computational strategy, aims to construct novel molecules with desired biological activities from the ground up. Coupled with molecular docking simulations, this approach is instrumental in modern drug discovery for identifying new chemical scaffolds. For benzamide derivatives, including structures like 3-chloro-5-fluoro-N-methylbenzamide, this process allows for the exploration of vast chemical space to find potent and selective ligands for specific biological targets.

The process often begins with identifying a target protein and its binding site. Docking simulations are then employed to predict the preferred orientation and binding affinity of a ligand to the protein. In the context of scaffold discovery, computational methods can generate a multitude of derivatives by modifying a core structure, such as the benzamide scaffold. nih.govpensoft.net For instance, in the discovery of inhibitors for enzymes like soluble epoxide hydrolase (sEH) or poly(ADP-ribose) polymerase-1 (PARP-1), researchers have designed and synthesized series of benzamide derivatives. nih.govnih.gov Molecular docking studies on these derivatives revealed key interactions, such as hydrogen bonds, that contribute to their inhibitory potency. nih.govnih.gov

A common strategy involves using a known ligand or a fragment bound in the active site as a starting point. De novo design algorithms can then "grow" a molecule atom-by-atom or connect molecular fragments within the constraints of the binding pocket. nih.gov For example, in the design of IRAK4 inhibitors, the N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) scaffold was used as a starting point for generating novel derivatives through structure-based de novo design. nih.gov Docking simulations are used at each step to evaluate the fit and potential interactions of the generated structures. whiterose.ac.uk This iterative process of generation and evaluation helps in prioritizing candidates for synthesis and biological testing. nih.gov

Recent advancements have integrated reinforcement learning and active learning to accelerate the search for novel, synthesizable molecules. arxiv.orgarxiv.org These methods can efficiently navigate the enormous chemical space to discover molecules with high predicted activity, as measured by docking scores, while also considering properties like synthetic feasibility. arxiv.orgarxiv.org For example, a generative active learning approach successfully designed novel sEH inhibitors, leading to the synthesis and experimental validation of a lead compound with sub-micromolar potency. arxiv.orgarxiv.org This highlights the power of combining generative models with docking simulations for scaffold discovery, a process directly applicable to finding new bioactive derivatives related to 3-chloro-5-fluoro-N-methylbenzamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This method is pivotal in drug design for predicting the activity of novel compounds and understanding the structural features crucial for their biological effects. archivepp.com

The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that characterize the physicochemical, topological, and geometrical properties of a molecule. nih.gov In studies involving benzamide derivatives, a wide array of descriptors are calculated to build robust QSAR models. The goal is to find a statistically significant correlation between these descriptors and a specific biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀) or minimal inhibitory concentration (MIC). nih.govimrpress.com

For example, a QSAR study on bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors found that their biological activity strongly correlated with descriptors such as the number of hydrogen bond donors, polarizability, surface tension, and various energetic and topological parameters. nih.gov Similarly, in a study of benzylidene hydrazine (B178648) benzamides as anticancer agents, the best QSAR model included descriptors for solubility (LogS), rerank score, and molar refractivity (MR). jppres.com These correlations indicate which molecular properties are key drivers of activity.

The process often involves calculating a large number of descriptors and then using statistical methods like Principal Component Analysis (PCA) to reduce the dimensionality of the data and select the most relevant, non-collinear descriptors. nih.gov This ensures that the final QSAR equation is both predictive and interpretable, providing valuable insights into the structure-activity landscape of benzamide derivatives. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives

| Descriptor Category | Specific Descriptor Examples | Associated Biological Activity | Reference |

|---|---|---|---|

| Physicochemical | LogP (Hydrophobicity), Polarizability, Molar Refractivity (MR) | Anticancer, Antibacterial, Enzyme Inhibition | jppres.combenthamdirect.commdpi.com |

| Geometrical | Surface Area, Molecular Volume, Ovality | Enzyme Inhibition | nih.govmdpi.com |

| Topological | Topological Diameter, Wiener Index | GlyT1 Inhibition | nih.gov |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Electrophilicity Index (ω) | Anticancer, Toxicity Prediction | mdpi.commdpi.com |

| Steric/3D | Steric Parameters (Verloop), Jurs Descriptors | Dopamine D2 Receptor Binding | oup.com |

Once a statistically robust correlation is established, the QSAR model can be used to predict the biological activity of new, untested benzamide derivatives. nih.gov The predictive power of a QSAR model is a critical measure of its utility and is rigorously assessed through internal and external validation techniques. nih.govnih.gov

Several studies have successfully developed predictive 3D-QSAR models for various benzamide derivatives. For instance, a 3D-QSAR model for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors showed excellent correlation (r²=0.99) and predictive power (q²=0.85). benthamdirect.com This model suggested that hydrophobicity and hydrogen-bond-donating groups are crucial for enhancing inhibitory activity. benthamdirect.com Another study on N-pyridyl and pyrimidine (B1678525) benzamides as antiepileptic agents generated a pharmacophore-based 3D-QSAR model with good predictive ability (Q² > 0.7), which could be used to design novel analogs. nih.gov

These predictive models serve as powerful tools in virtual screening campaigns. pensoft.net They allow for the rapid in silico evaluation of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and further experimental testing. This approach significantly reduces the time and resources required in the drug discovery process by focusing efforts on compounds with the highest probability of success. archivepp.comjppres.com The congruence of QSAR predictions with other computational methods like molecular docking further enhances the reliability of the predictions. uncst.go.ug

Table 2: Predictive QSAR Models for Benzamide Derivatives

| Benzamide Derivative Class | Target/Activity | Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Aminophenyl benzamides | HDAC Inhibition | Atom-based 3D-QSAR | r² = 0.99, q² = 0.85, F = 631.80 | benthamdirect.com |

| N-pyridyl and pyrimidine benzamides | Antiepileptic (KCNQ2/Q3 opening) | Pharmacophore-based 3D-QSAR | R² > 0.80, Q² > 0.7, F > 39 | nih.gov |

| Benzylidene hydrazine benzamides | Anticancer (Lung cancer) | 2D-QSAR | R² = 0.849, Q² = 0.61, F = 13.096 | jppres.com |

| Bicyclo((aryl)methyl)benzamides | GlyT1 Inhibition (Schizophrenia) | MLR/MNLR | R²(MLR) = 0.82, R²(MNLR) = 0.86 | nih.gov |

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of various non-covalent contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing of molecules like 3-chloro-5-fluoro-N-methylbenzamide. jst.go.jpresearchgate.net

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is defined as the region where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Properties such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface are plotted against each other to create a 2D "fingerprint plot." iucr.orgresearchgate.net These plots provide a quantitative summary of the intermolecular contacts.

For substituted benzamides, Hirshfeld analysis has revealed the relative importance of different types of interactions. nih.govjst.go.jp For example, in the crystal structure of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the analysis showed that the most significant contacts are H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%). nih.gov In halogenated benzamide derivatives, contacts involving halogen atoms (e.g., Cl⋯H, F⋯H, Br⋯H) also make significant contributions to the crystal packing. iucr.orgresearchgate.net The presence of fluorine and chlorine atoms in 3-chloro-5-fluoro-N-methylbenzamide would likely result in significant H⋯F, H⋯Cl, and potentially Cl⋯F interactions, alongside the more common H⋯H, H⋯O, and H⋯C contacts. acs.org

This analysis is crucial for understanding polymorphism, solubility, and the stability of crystalline solids. By dissecting the complex network of intermolecular forces, Hirshfeld analysis provides a bridge between the molecular structure and the macroscopic properties of the material, which is essential in pharmaceutical development. jst.go.jp

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.de It is used to predict and analyze the reactivity of a molecule towards electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. nih.govresearchgate.net The MEP map is color-coded to represent different potential values on the molecular surface: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For benzamide derivatives, MEP analysis provides critical insights into their structure-activity relationships. oup.commdpi.com In the case of 3-chloro-5-fluoro-N-methylbenzamide, the MEP map would reveal specific regions of positive and negative potential. The electronegative oxygen atom of the carbonyl group and the fluorine atom would create regions of strong negative potential, making them likely hydrogen bond acceptors. nih.govnih.gov Conversely, the hydrogen atom of the amide (N-H) group would exhibit a strong positive potential, marking it as a primary hydrogen bond donor site. nih.govacs.org

Studies on similar structures confirm these patterns. For instance, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis showed strong positive potentials near the N-H protons and strong negative potentials near the carbonyl oxygen atoms, which directly correspond to the N-H⋯O hydrogen bonds observed in its crystal structure. nih.gov The analysis can also reveal the influence of substituents on the aromatic ring. The electron-withdrawing chlorine and fluorine atoms in 3-chloro-5-fluoro-N-methylbenzamide would influence the electrostatic potential of the entire benzene ring, affecting its reactivity and potential for π-π stacking interactions. oup.commdpi.com Therefore, MEP mapping is an indispensable tool for rationalizing the observed biological activity and for guiding the design of new derivatives with improved interaction profiles. nih.gov

Structure Activity Relationship Sar Studies of Halogenated N Methylbenzamide Derivatives

Influence of Halogenation on Biological Activity and Selectivity

The introduction of halogen atoms into the molecular structure of N-methylbenzamide derivatives is a critical strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. Halogens, particularly chlorine and fluorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Positional Effects of Chloro and Fluoro Substituents

The position of chloro and fluoro substituents on the benzamide (B126) ring plays a crucial role in determining the biological activity and selectivity of the molecule. The steric and electronic effects of these substituents can lead to varied interactions with the amino acid residues of target proteins.

For instance, the introduction of a fluorine atom can alter the pKa of neighboring functional groups and enhance membrane permeability, particularly when placed in the ortho position to an NH group. mdpi.com Due to its small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å), a single fluorine atom generally has a minimal steric effect, allowing it to interact with receptor sites in a manner comparable to an unsubstituted compound. mdpi.com

Chlorine, being larger than fluorine, exerts a more significant steric influence. mdpi.com The position of the chlorine atom can dictate specific interactions, such as halogen bonding, with the target protein. These interactions can either enhance or diminish the biological activity depending on the specific context of the binding site.

The differential placement of chloro and fluoro groups on the benzamide scaffold can lead to a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.comwalshmedicalmedia.com

Impact of Halogen Substituents on Molecular Interactions

Halogen substituents can participate in various non-covalent interactions, including halogen bonds, hydrogen bonds, and multipolar interactions, which are pivotal in drug-receptor binding. nih.govresearchgate.net Halogen bonding, a non-covalent interaction where a covalently bound halogen acts as a Lewis acid, has emerged as a powerful tool in rational drug design to enhance binding affinity and selectivity. nih.gov

The electronic effects of halogens, such as their electron-withdrawing nature, can also influence the reactivity and metabolic stability of the molecule. mdpi.com By strategically placing halogen atoms, medicinal chemists can fine-tune the electronic properties of the benzamide scaffold to optimize its pharmacokinetic and pharmacodynamic profile.

Conformational and Electronic Effects of the N-Methyl Amide Group

The N-methyl amide group is a key structural feature in this class of compounds, influencing their conformational preferences and electronic properties. The amide bond can exist in both cis and trans conformations due to the partial double bond character of the C-N bond. nih.gov While most secondary amides favor the trans form, N-methylation often leads to a preference for the cis conformation. nih.gov This conformational preference can be influenced by electronic repulsion between the carbonyl lone pair and the aryl π-electrons. nih.gov

N-methylation can also influence the electronic properties of the amide, affecting its hydrogen bonding capabilities and susceptibility to metabolism. nih.gov The methyl group can provide steric shielding, potentially protecting the amide bond from enzymatic degradation and thereby increasing the metabolic stability of the compound. nih.gov

Benzamide Scaffold as a Versatile Core in Bioactive Compound Design

Medicinal Chemistry Applications of Substituted Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for a wide range of therapeutic agents. walshmedicalmedia.comresearchgate.net Substituted benzamides have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial walshmedicalmedia.com

Analgesic walshmedicalmedia.com

Anti-inflammatory walshmedicalmedia.com

Anticancer researchgate.net

Anticonvulsant walshmedicalmedia.com

The versatility of the benzamide scaffold lies in its ability to be readily functionalized with various substituents at different positions, allowing for the fine-tuning of its biological activity. mdpi.com This structural diversity enables the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Interactive Table of Substituted Benzamide Applications

| Application | Example Compound Class | Key Structural Features |

|---|---|---|

| Anticancer | N-benzyl-2-fluorobenzamides | Fluorobenzamide moiety and benzyl (B1604629) group nih.gov |

| Anthelmintic | Ortho-substituted benzamides | Amide group with specific ortho-substituents researchgate.net |

| Anti-inflammatory | Parsalmide-related benzamides | Varied substitutions on the benzamide ring walshmedicalmedia.com |

Scaffold Diversity and Bioisosteric Replacements

To further explore the chemical space and optimize the properties of benzamide-based compounds, medicinal chemists often employ strategies of scaffold diversity and bioisosteric replacement. nih.gov Bioisosterism involves the substitution of a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.gov

For the benzamide scaffold, the amide bond itself is a common target for bioisosteric replacement. nih.gov Various heterocyclic rings, such as triazoles and oxadiazoles, have been successfully used as amide bond mimics. nih.gov These replacements can alter the conformational properties, hydrogen bonding capacity, and metabolic stability of the molecule, leading to improved drug-like properties. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 3 Chloro 5 Fluoro N Methylbenzamide Analogues

In Vitro Biological Assay Methodologies

Enzyme Inhibition Assays

Analogues of 3-chloro-5-fluoro-N-methylbenzamide have been evaluated for their inhibitory activity against a range of enzymes implicated in various diseases.

c-Met Kinase: A series of imidazo[1,2-a]pyridine (B132010) derivatives were assessed for their ability to inhibit c-Met kinase. nih.gov While derivatives with 4-fluoro-3-N-methylbenzamide and 4-chloro-3-N-methylbenzamide groups showed less potency, the introduction of 3-methoxy and 3-fluoro substituents on the benzamide (B126) ring significantly improved inhibitory activity. nih.gov Notably, one derivative, compound 22e, demonstrated a potent enzymatic IC50 of 3.9 nM against c-Met kinase. nih.gov This compound was identified as a selective and potent c-Met inhibitor. nih.gov Further studies have also explored various benzamide derivatives as c-Met inhibitors. researchgate.netresearchgate.net

Glycine (B1666218) Transporter 1 (GlyT1): In the pursuit of novel GlyT1 inhibitors, a ligand-based drug design approach was employed, starting from known inhibitors with a secondary benzamide substructure. jst.go.jp This led to the discovery of potent inhibitors, with one compound exhibiting a GlyT1 inhibitory activity with an IC50 of 1.8 nM. jst.go.jpresearchgate.net The optimization of a 2-alkoxy-5-methylsulfonebenzoylpiperazine class of GlyT1 inhibitors aimed to enhance selectivity and brain penetration, resulting in a promising clinical candidate. acs.org Scaffold hopping has also been a successful strategy, leading to the development of novel GlyT1 inhibitor series with low nanomolar potency. nih.gov

Protoporphyrinogen Oxidase (PPO): PPO, a key enzyme in the biosynthesis of heme and chlorophyll, is a target for herbicides. scielo.brchimia.ch Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic molecule that causes cellular damage upon light exposure. scielo.brchimia.ch Novel 4-chloro-2-pentenamides were identified as PPO inhibitors through an AI platform, and their mode of action was confirmed by in vitro enzyme inhibition assays. scielo.brawsjournal.org These compounds showed I50 values in the micromolar range against purified PPO. scielo.br The resistance of certain plant cells to PPO-inhibiting herbicides has been linked to the overproduction of mitochondrial Protox. nih.gov

The inhibitory activities of selected 3-chloro-5-fluoro-N-methylbenzamide analogues against various enzymes are summarized in the table below.

| Compound/Analogue | Target Enzyme | IC50 (nM) | Reference |

| Compound 22e | c-Met Kinase | 3.9 | nih.gov |

| Compound 7w | GlyT1 | 1.8 | jst.go.jpresearchgate.net |

| AGR001 | PPO | 1840 | scielo.br |

| AGR002 | PPO | 9420 | scielo.br |

Cell-Based Antiproliferation Assays

The antiproliferative effects of 3-chloro-5-fluoro-N-methylbenzamide analogues have been investigated in various cancer cell lines.

One potent c-Met inhibitor, compound 22e, effectively suppressed the proliferation of c-Met-dependent cancer cell lines, including EBC-1, MKN-45, SNU-5, and BaF3/TPR-Met cells, with IC50 values ranging from 45.0 to 203.2 nM. nih.gov In contrast, it had minimal effect on cell lines with low c-Met expression. nih.gov

In other studies, a series of bis-aryl ureas and amides based on a 2-amino-3-purinylpyridine scaffold were synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line. psu.edu Several compounds displayed potent activities, with IC50 values comparable to the positive control, Vemurafenib. psu.edu Similarly, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and showed potential as protein kinase inhibitors. mdpi.com The antiproliferative activity of pyrimidine (B1678525) analogues has also been a subject of investigation. mdpi.com

A summary of the antiproliferative activity of selected analogues is presented in the table below.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Compound 22e | EBC-1 (c-Met dependent) | 0.045 | nih.gov |

| Compound 20g | A375 (Melanoma) | 1.632 | psu.edu |

| Compound 21h | A375 (Melanoma) | 1.839 | psu.edu |

| Compound 117 | MCF-7 (Breast Cancer) | 2.95 | mdpi.com |

Antimicrobial Efficacy Studies

Analogues of 3-chloro-5-fluoro-N-methylbenzamide have demonstrated a range of antimicrobial activities.

Antiplasmodial Activity: Several studies have focused on the development of novel compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.orgnih.govverixiv.orgmdpi.com In one study, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 of 0.034 µM. nih.gov Another study on 2,3-dihydroquinazolinone-3-carboxamides found that analogues with 3,5-difluoro or 3-chloro-5-fluoro substitution displayed potent antiplasmodial activity. acs.org Fluorinated 3-benzylmenadione analogues have also been investigated for their antiplasmodial properties. mdpi.com

Antibacterial and Anti-biofilm Activity: The search for new agents to combat bacterial resistance has led to the investigation of various compounds, including those related to 3-chloro-5-fluoro-N-methylbenzamide. nih.govnih.govmdpi.commdpi.com Studies have shown that some synthetic antimicrobial peptide analogues exhibit activity against Staphylococcus aureus and Staphylococcus pseudintermedius, with MICs ranging from 4-32 μg/ml. nih.gov Phenolic compounds with coumarin (B35378) and naphthoquinone moieties have also demonstrated antibacterial and antibiofilm properties against foodborne microorganisms. mdpi.com Furthermore, 3-amidocoumarins have been identified as novel antibiofilm agents against Pseudomonas aeruginosa. mdpi.com

The table below highlights the antimicrobial efficacy of selected analogues.

| Compound/Analogue | Organism | Activity (IC50/MIC) | Reference |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | P. falciparum (NF54) | 0.034 µM | nih.gov |

| 3-chloro-5-fluoro substituted 2,3-dihydroquinazolinone-3-carboxamide | P. falciparum | 0.016 µM | acs.org |

| Synthetic antimicrobial peptide analogues | S. aureus | 4-32 µg/ml (MIC) | nih.gov |

| Compound 4f (3-amidocoumarin) | P. aeruginosa PAO1 | >80% biofilm inhibition | mdpi.com |

Elucidation of Molecular Mechanisms of Action (In Vitro)

Binding Interactions with Recombinant Proteins and Cellular Targets

Understanding the binding interactions of these analogues is crucial for elucidating their mechanism of action. Molecular docking studies have been employed to predict the binding modes of various inhibitors with their target proteins. For instance, docking studies of 3-amidocoumarin derivatives with the P. aeruginosa LasR receptor helped in identifying key interactions responsible for their antibiofilm activity. mdpi.com Similarly, the binding of PPO inhibitors to the active site of the enzyme has been modeled to understand their inhibitory mechanism. scielo.br

Modulation of Biochemical Pathways and Signaling Cascades

Analogues of 3-chloro-5-fluoro-N-methylbenzamide can modulate various cellular pathways.

Enzyme Function: As detailed in the enzyme inhibition section, these compounds can directly inhibit the activity of key enzymes like c-Met kinase and GlyT1, thereby disrupting the signaling pathways they control. nih.govjst.go.jp The inhibition of c-Met, for example, suppresses downstream signaling pathways involved in cell proliferation and survival. nih.govresearchgate.net

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. semanticscholar.orgnih.govfrontiersin.orgnih.gov Halogenated anthranilic acid analogues have been shown to inhibit the production of QS signaling molecules in P. aeruginosa, leading to a decrease in virulence factor expression. frontiersin.org Dual inhibitors that target multiple components of the QS system are also being developed. frontiersin.org The inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure for resistance. semanticscholar.orgfrontiersin.org

Target Identification and Validation Approaches (In Vitro)

A crucial aspect of understanding the biological activity of these benzamide analogues is the identification and validation of their molecular targets within the cell.

Identification of Protein Targets (e.g., LasR receptor, GlyT1, c-Met, EGFRwt-TK)

Through various screening and optimization efforts, several protein targets have been identified for analogues of 3-chloro-5-fluoro-N-methylbenzamide. These targets are often key players in disease pathways, particularly in cancer and neurological disorders.

Glycine Transporter 1 (GlyT1): A significant amount of research has focused on developing benzamide analogues as inhibitors of GlyT1, a protein involved in regulating glycine levels in the brain. jst.go.jpresearchgate.netresearchgate.net Elevated glycine levels can enhance the function of NMDA receptors, which are implicated in the pathophysiology of schizophrenia. jst.go.jp Optimization of a benzamide scaffold led to the identification of potent GlyT1 inhibitors like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) , which demonstrated an IC50 of 1.8 nM for GlyT1. jst.go.jpresearchgate.net

c-Met: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.govresearchgate.net A series of imidazo[1,2-a]pyridine derivatives, which can be considered analogues, were designed to inhibit c-Met. nih.gov Within this series, derivatives bearing a 3-fluoro-4-N-methylbenzamide group showed significant cellular activity. nih.gov For example, compound 22e exhibited an enzymatic IC50 of 3.9 nM against c-Met. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRwt-TK): EGFR is another critical target in oncology. researchgate.netnih.gov Novel 3-methylquinazolinone derivatives have been developed as inhibitors of wild-type EGFR. researchgate.net Compound 4d , a 3-fluoro-N-benzamide derivative, showed potent inhibitory activity against EGFRwt-TK with an IC50 of 10 nM and demonstrated higher antiproliferative activity against several tumor cell lines than the established drug Gefitinib. researchgate.netmdpi.com

The following table presents a selection of analogues and their identified protein targets with corresponding inhibitory concentrations.

| Analogue | Protein Target | IC50 | Reference |

| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) | GlyT1 | 1.8 nM | jst.go.jpresearchgate.net |

| Imidazo[1,2-a]pyridine derivative (Compound 22e) | c-Met | 3.9 nM (enzymatic) | nih.gov |

| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (Compound 4d) | EGFRwt-TK | 10 nM | researchgate.netmdpi.com |

Ligand-Protein Binding Studies

Understanding how these benzamide analogues interact with their protein targets at a molecular level is essential for rational drug design and optimization. Ligand-protein binding studies, often aided by computational modeling, provide insights into these interactions.

For example, in the development of c-Met inhibitors, structure-activity relationship (SAR) studies indicated that the presence of a 3-fluoro or 3-methoxy group on the benzamide moiety was important for inhibitory activity. nih.gov This suggests that these substituents form key interactions within the binding pocket of the c-Met kinase domain.

In the case of EGFR inhibitors, molecular docking studies of compound 4d revealed that it could form multiple hydrogen bonds with the EGFRwt-TK, contributing to its potent inhibitory effect. researchgate.net

Similarly, for GlyT1 inhibitors, the design process often involves a ligand-based drug design (LBDD) approach, where the structures of known inhibitors are superimposed to identify key pharmacophoric features necessary for binding. jst.go.jp This approach led to the successful development of potent inhibitors by ensuring optimal interactions with the transporter. jst.go.jp

These studies highlight the importance of specific structural features of the benzamide analogues in determining their binding affinity and selectivity for their respective protein targets.

Future Research Directions and Translational Perspectives for Halogenated Benzamides

Rational Design of Next-Generation Benzamide (B126) Derivatives

Rational drug design is a targeted approach that utilizes the understanding of a biological target's structure and the chemical properties of a lead compound to create more potent and selective molecules. nih.govrsc.org For a scaffold such as 3-chloro-5-fluoro-N-methylbenzamide, each component of the molecule—the halogen substituents, the amide linker, and the N-alkyl group—offers an opportunity for strategic modification.

The chloro and fluoro groups, for instance, are critical modulators of the molecule's physicochemical properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions through halogen bonding. Future design strategies would involve:

Systematic Halogen Substitution: Replacing the chlorine or fluorine with other halogens (bromine, iodine) to fine-tune binding affinity and pharmacokinetic profiles.

Positional Isomerism: Moving the existing halogens to different positions on the phenyl ring to explore the structural space and optimize interactions with a target's binding pocket.

Bioisosteric Replacement: Substituting the halogens with other chemical groups that mimic their steric and electronic properties (e.g., trifluoromethyl or cyano groups) to potentially enhance efficacy or reduce off-target effects.

The N-methyl group is another key modification point. Altering this group to larger alkyl chains, cyclic systems, or incorporating polar functionalities can drastically change the compound's solubility, cell permeability, and ability to form hydrogen bonds, thereby modulating its biological activity. rsc.org This structured optimization, guided by structure-activity relationship (SAR) studies, is fundamental to developing next-generation benzamides with improved therapeutic indices. nih.gov

Advanced Computational Approaches in Benzamide Discovery

The integration of computational chemistry has revolutionized the pace and efficiency of drug discovery. frontiersin.orggsconlinepress.com For halogenated benzamides, these in silico methods provide powerful predictive tools to guide synthetic efforts, saving considerable time and resources. scielo.org.mx

Key computational techniques applicable to benzamide research include: